molecular formula C12H8Cl2O3 B11289226 5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid

5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid

Cat. No.: B11289226
M. Wt: 271.09 g/mol
InChI Key: ACUAAFPVYSQBCS-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the furan ring is reacted with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biology: It has been studied for its interactions with biological systems, including its potential as a ligand for certain receptors or enzymes.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug that also contains a 2,6-dichlorophenyl group.

    2,6-Dichlorophenylacetic acid: A compound with similar structural features but different functional groups.

Uniqueness

5-(2,6-Dichlorophenyl)-2-methylfuran-3-carboxylic acid is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-2-methylfuran-3-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3/c1-6-7(12(15)16)5-10(17-6)11-8(13)3-2-4-9(11)14/h2-5H,1H3,(H,15,16)

InChI Key

ACUAAFPVYSQBCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=CC=C2Cl)Cl)C(=O)O

Origin of Product

United States

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